![molecular formula C22H26N6O9S B2472381 N-(4-méthylthiazol-2-yl)-2-(4-((1H-benzo[d]imidazol-2-yl)méthyl)pipérazin-1-yl)acétamide dioxalate CAS No. 1351647-74-9](/img/structure/B2472381.png)
N-(4-méthylthiazol-2-yl)-2-(4-((1H-benzo[d]imidazol-2-yl)méthyl)pipérazin-1-yl)acétamide dioxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound appears to contain a benzimidazole group, a piperazine group, and a thiazole group. Benzimidazoles are a class of heterocyclic aromatic organic compounds that are important in a variety of fields including pharmaceuticals and dyes . Piperazines are a broad class of chemical compounds which contain a core piperazine functional group. This group is a part of many pharmaceuticals and it is known for its anti-parasitic properties . Thiazoles are a class of organic compounds that contain a ring made up of one sulfur atom, one nitrogen atom, and three carbon atoms .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the benzimidazole, piperazine, and thiazole rings in separate steps, followed by their coupling . The exact methods would depend on the specific substituents present on each ring .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple heterocyclic rings. These rings would likely be arranged in a specific conformation to minimize steric hindrance and maximize stability .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific substituents present on the benzimidazole, piperazine, and thiazole rings. For example, benzimidazoles can undergo electrophilic substitution reactions, while piperazines can act as bases .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific substituents present on the benzimidazole, piperazine, and thiazole rings. For example, the presence of polar groups could increase its solubility in water .Applications De Recherche Scientifique
Activité Antimicrobienne
Des composés contenant du benzimidazole, comme , ont été synthétisés et évalués pour leur activité antimicrobienne in vitro . Ces composés ont montré une activité bactéricide significative contre les bactéries Gram-positives et Gram-négatives .
Activité Anticancéreuse
Certains dérivés du benzimidazole ont montré des activités inhibitrices modérées à élevées contre diverses lignées cellulaires tumorales . Cela suggère des applications potentielles dans le traitement du cancer.
Activité Antihelminthique
Le benzimidazole est un composé précieux pour la synthèse d'une large gamme de composés biologiquement actifs, y compris les agents antihelminthiques . Ces agents sont utilisés pour traiter les infections parasitaires par les vers.
Activité Antidiabétique
Des composés contenant du benzimidazole ont également été utilisés en chimie médicinale pour leurs propriétés antidiabétiques .
Activité Antivirale
Les dérivés du benzimidazole ont montré un potentiel en tant qu'agents antiviraux . Cela les rend précieux dans la recherche et le développement de nouveaux médicaments antiviraux.
Activité Antipsychotique
Les composés du benzimidazole ont été utilisés dans le développement de médicaments antipsychotiques . Ces médicaments sont utilisés pour gérer et traiter certains troubles mentaux et de l'humeur.
Activité Antioxydante
Les dérivés du benzimidazole ont démontré des propriétés antioxydantes . Les antioxydants sont des substances qui peuvent prévenir ou ralentir les dommages aux cellules causés par les radicaux libres.
Activité Anti-inflammatoire
Des composés contenant du benzimidazole se sont avérés posséder des propriétés anti-inflammatoires . Cela les rend utiles dans le traitement des affections caractérisées par une inflammation.
Mécanisme D'action
Target of Action
The primary targets of the compound are yet to be identified. Similar compounds have been found to interact with certain receptors or enzymes in the body
Mode of Action
The compound likely interacts with its targets by binding to them, which can cause a change in the target’s function . This interaction can lead to a series of biochemical reactions, resulting in the observed effects of the compound .
Biochemical Pathways
Based on the structure of the compound, it may be involved in pathways related to the function of its targets
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound are critical for understanding its bioavailability. They are metabolized by the liver and excreted through the kidneys .
Result of Action
The molecular and cellular effects of the compound’s action depend on the specific targets and pathways it affects. These effects can range from changes in cell signaling to alterations in gene expression
Action Environment
Environmental factors can influence the action, efficacy, and stability of the compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s ability to bind to its targets and exert its effects
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-[4-(1H-benzimidazol-2-ylmethyl)piperazin-1-yl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N6OS.2C2H2O4/c1-13-12-26-18(19-13)22-17(25)11-24-8-6-23(7-9-24)10-16-20-14-4-2-3-5-15(14)21-16;2*3-1(4)2(5)6/h2-5,12H,6-11H2,1H3,(H,20,21)(H,19,22,25);2*(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIUMHEQZPGWMNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)CN2CCN(CC2)CC3=NC4=CC=CC=C4N3.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N6O9S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
550.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(benzo[d]thiazol-2-yl)-2-((6-(pyridin-3-yl)pyridazin-3-yl)thio)acetamide](/img/structure/B2472298.png)
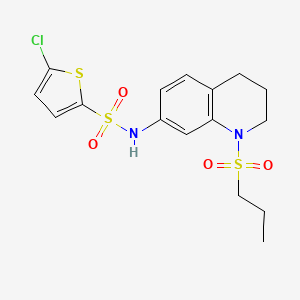
![4-fluoro-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2472303.png)
![2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(naphthalen-1-yl)acetamide](/img/structure/B2472304.png)
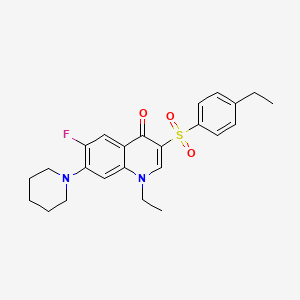
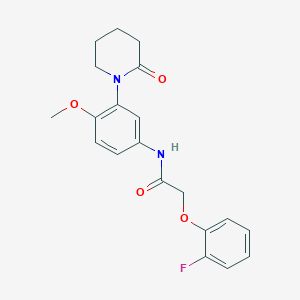
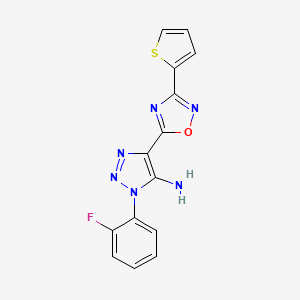
![1-[(2-Methylpropan-2-yl)oxycarbonyl]-3-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]azetidine-3-carboxylic acid](/img/structure/B2472309.png)
![Methyl 5-ethyl-7-(4-methoxyphenyl)-2-(methylthio)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2472310.png)
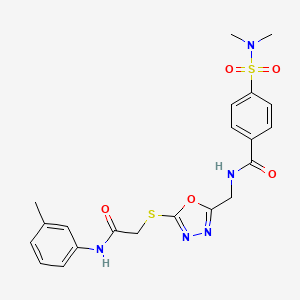
![7-benzyl-N-(4-methoxyphenyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2472316.png)
![Tert-butyl 7-(aminomethyl)-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B2472317.png)

![2-chloro-N-[4-methyl-3-(piperidine-1-sulfonyl)phenyl]acetamide](/img/structure/B2472321.png)